2,3,6,7-Tetrahydro-s-indacene-1,5-dione
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Overview
Description
2,3,6,7-Tetrahydro-s-indacene-1,5-dione is an organic compound with the molecular formula C12H10O2 It is a derivative of indacene, characterized by the presence of two ketone groups at positions 1 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetrahydro-s-indacene-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a diketone in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,3,6,7-Tetrahydro-s-indacene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the hydrogen atoms adjacent to the ketone groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce diols.
Scientific Research Applications
2,3,6,7-Tetrahydro-s-indacene-1,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydro-s-indacene-1,5-dione involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its unique structure allows it to participate in various chemical pathways, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
- 2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene
- 2,3,5,6-Tetrahydro-3,3,4,5,5,8-hexamethyl-s-indacene-1,7-dione
- s-Indacene-1,3,5,7(2H,6H)-tetraone
Comparison: Compared to these similar compounds, 2,3,6,7-Tetrahydro-s-indacene-1,5-dione is unique due to its specific substitution pattern and the presence of ketone groups at positions 1 and 5
Properties
Molecular Formula |
C12H10O2 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2,3,6,7-tetrahydro-s-indacene-1,5-dione |
InChI |
InChI=1S/C12H10O2/c13-11-3-1-7-5-10-8(6-9(7)11)2-4-12(10)14/h5-6H,1-4H2 |
InChI Key |
HDFLMPNKTHXEMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC3=C(C=C21)C(=O)CC3 |
Origin of Product |
United States |
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